3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione
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Overview
Description
3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione is a complex organic compound with a molecular weight of 305.4 g/mol This compound features a pyrazole ring substituted with an amino group and a dimethylphenyl group, connected to a thiolane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione typically involves the reaction of 5-amino-3-(2,4-dimethylphenyl)-1H-pyrazole with a thiolane-1,1-dione derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with target proteins, while the thiolane moiety can participate in redox reactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-amino-3,5-dimethylphenyl)-2-propenenitrile: Similar in structure but with a nitrile group instead of the thiolane moiety.
2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1]: Contains a pyrimidine ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione lies in its combination of a pyrazole ring with a thiolane-1,1-dione moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1152682-95-5 |
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Molecular Formula |
C15H19N3O2S |
Molecular Weight |
305.4 |
Purity |
95 |
Origin of Product |
United States |
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